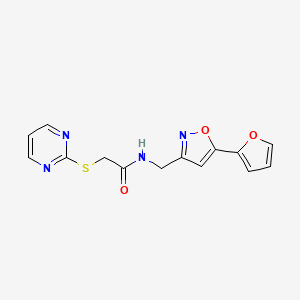

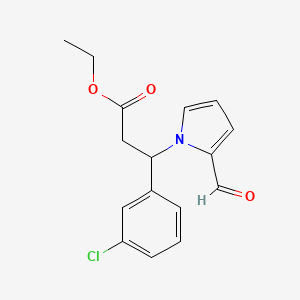

![molecular formula C11H14N4O B2467217 4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034571-88-3](/img/structure/B2467217.png)

4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one” is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They have attracted widespread interest due to their similarity with nitrogenous bases found in DNA and RNA and their potential applicability as tyrosine kinase inhibitors .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones has been described in various studies . A general synthetic methodology for the synthesis of 4-substituted-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones has been reported . This involves cross-coupling reactions, such as Ullmann, Buchwald–Hartwig, Suzuki–Miyaura, or Sonogashira reactions, catalyzed by Cu or Pd .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives reveals a broad interest in their potential applications. For instance, the synthesis of halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones through thermal cyclization and decarboxylation has been explored, highlighting the chemical versatility and potential for further chemical modifications of these compounds (Molnár et al., 2009).

Biological Activities and Potential Therapeutic Applications

The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as an orally active histone deacetylase inhibitor underlines the therapeutic potential of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives in cancer treatment. This compound, demonstrating selective inhibition of HDACs and significant antitumor activity, illustrates the critical role these derivatives can play in the development of new anticancer drugs (Zhou et al., 2008).

Structural Studies and Crystallography

The study of tautomeric forms and crystal structures of pyrimidin-4-one derivatives, including those related to 4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, contributes to our understanding of their chemical behavior and potential for forming stable crystal structures for pharmaceutical applications. Such research provides insights into the hydrogen-bonding patterns and stability of these compounds in various crystal forms (Gerhardt & Bolte, 2016).

Antimicrobial and Antitumor Screening

The synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine derivatives, derived from compounds structurally similar to this compound, have shown promising antibacterial and antitumor activities. These studies highlight the potential of these derivatives as leads for the development of new antimicrobial and anticancer agents (Hassaneen et al., 2019).

Orientations Futures

The future directions for “4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one” could involve expanding the diversity at the C-4 position of pyrido[2,3-d]pyrimidin-7(8H)-ones to achieve biological activity against ZAP-70 . This could help scientists design new selective, effective, and safe anticancer agents .

Mécanisme D'action

Target of Action

The compound 4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a derivative of pyrido[2,3-d]pyrimidine, which has been reported to have a broad spectrum of activities . The primary targets of this compound include various kinases such as tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in cellular processes such as cell growth, proliferation, and survival.

Mode of Action

The compound interacts with its targets by inhibiting their activity. For instance, it acts as an inhibitor of the aforementioned kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates . This process is crucial in signal transduction pathways and regulates various cellular processes such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .

Biochemical Pathways

The inhibition of these kinases disrupts the signal transduction pathways they are involved in, leading to downstream effects that can include the suppression of cell proliferation and induction of cell death . For example, the inhibition of tyrosine kinases can disrupt the signaling pathways that promote cell growth and proliferation, thereby exerting an anti-tumor effect .

Result of Action

The result of the compound’s action is the inhibition of cell growth and proliferation, primarily in cancer cells . By inhibiting the activity of key kinases involved in cell growth and survival, the compound can induce cell death and suppress tumor growth .

Propriétés

IUPAC Name |

8-methyl-4-(propan-2-ylamino)pyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-7(2)14-10-8-4-5-9(16)15(3)11(8)13-6-12-10/h4-7H,1-3H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWHIXRODYJYCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C2C=CC(=O)N(C2=NC=N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[[2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2467134.png)

![2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2467139.png)

![2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2467141.png)

![N-(2,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2467142.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2467144.png)

![6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)pyridine-3-carboxylic acid](/img/structure/B2467147.png)

methanone](/img/structure/B2467152.png)